molecular formula C23H27FN4O4.2HCl B1574477 CCT 241533 dihydrochloride

CCT 241533 dihydrochloride

Cat. No.: B1574477
M. Wt: 515.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Checkpoint Kinases in Cellular Regulation

Checkpoint kinases are a family of serine/threonine-specific protein kinases that are critical components of the DNA damage response (DDR) and cell cycle control. wikipedia.org When DNA damage occurs, either from external agents or internal processes, these kinases are activated to halt the cell cycle, allowing time for DNA repair. nih.govqiagen.com This prevents the propagation of mutations and maintains genomic stability. wikipedia.orgnih.gov The two major checkpoint kinases, CHK1 and CHK2, while structurally distinct, have overlapping functions in orchestrating this response. qiagen.comaacrjournals.org They act as signal transducers, relaying the initial damage signal from sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) to downstream effectors that execute cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis (programmed cell death). nih.govqiagen.commdpi.com

Rationale for Investigating CHK2 as a Therapeutic Target in Preclinical Research

The rationale for targeting CHK2 in cancer research is multifaceted. Many cancer cells have defects in their DNA damage response pathways, making them more reliant on the remaining checkpoint mechanisms for survival. mdpi.com This creates a potential vulnerability that can be exploited. By inhibiting CHK2, researchers aim to disrupt a cancer cell's ability to repair DNA damage, potentially leading to "synthetic lethality" when combined with DNA-damaging agents like chemotherapy or radiation. mdpi.comelifesciences.org Furthermore, CHK2 plays a role in p53-dependent apoptosis, and its inhibition is being explored as a strategy to sensitize tumor cells to treatment. nih.gov Preclinical studies using CHK2 inhibitors are crucial for understanding the specific contexts in which targeting this kinase would be most effective and for identifying potential biomarkers to guide future clinical applications. researchgate.net

Overview of CCT 241533 Dihydrochloride (B599025) as a Preclinical Research Tool and CHK2 Inhibitor

CCT 241533 dihydrochloride is a potent and highly selective ATP-competitive inhibitor of CHK2. nih.govmedchemexpress.com Its high selectivity for CHK2 over other kinases, including CHK1, makes it a precise tool for studying the specific functions of CHK2 in cellular processes. tocris.comrndsystems.com In preclinical research, CCT 241533 is used to probe the consequences of CHK2 inhibition in various cancer cell lines and in response to different types of DNA damage. nih.gov It has been instrumental in demonstrating the role of CHK2 in response to genotoxic stress and in potentiating the effects of other anticancer agents, such as PARP inhibitors. nih.govbiosynth.com

Research Findings on CCT 241533

FeatureDescriptionReference
Mechanism of Action ATP competitive inhibitor of CHK2 nih.govchemicalprobes.org
Potency (IC50) 3 nM nih.govtocris.comrndsystems.com
Selectivity >63-fold selective for CHK2 over CHK1 tocris.comrndsystems.commedkoo.com
Cellular Activity Inhibits CHK2 activation in response to DNA damage in human tumor cells. nih.govtocris.comrndsystems.com

CHK2 Inhibition in Different Cellular Contexts

Cell LineEffect of CCT 241533Research FocusReference
HT-29 (p53-null) Blocked CHK2 autophosphorylation in response to DNA damage.Investigating CHK2 role in p53-deficient cells. nih.govchemicalprobes.org
HeLa Blocked CHK2 activity.General CHK2 inhibition studies. nih.govchemicalprobes.org
MCF-7 Blocked CHK2 activity.Investigating CHK2 in breast cancer models. nih.gov
Mouse Thymocytes Blocked ionizing radiation-induced apoptosis.Studying the role of CHK2 in radiation response. tocris.comrndsystems.commedkoo.com

Properties

Molecular Formula

C23H27FN4O4.2HCl

Molecular Weight

515.41

Synonyms

(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride

Origin of Product

United States

Molecular and Biochemical Characterization of Cct 241533 Dihydrochloride Action

Elucidation of Primary Molecular Targets and Binding Mechanisms

CCT241533 dihydrochloride (B599025) has been identified as a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical enzyme in the DNA damage response pathway. Its mechanism of action is centered on direct interaction with the kinase, leading to the modulation of downstream signaling events.

CCT241533 dihydrochloride demonstrates high potency for CHK2, with a reported half-maximal inhibitory concentration (IC50) of 3 nM. Its selectivity has been evaluated against other kinases, including the closely related Checkpoint Kinase 1 (CHK1). The compound exhibits significant selectivity for CHK2 over CHK1, with a reported IC50 for CHK1 of 190 nM or 245 nM, making it approximately 63 to 80 times more selective for CHK2.

To further assess its specificity, CCT241533 was screened against a panel of 85 different kinases at a concentration of 1 µM. The results indicated minimal cross-reactivity, with only a few kinases showing significant inhibition. This high degree of selectivity underscores its utility as a specific chemical probe for studying CHK2 function.

Table 1: Kinase Inhibition Profile of CCT241533

Kinase Target IC50 (nM) Selectivity (over CHK1) Other Kinases with >80% Inhibition at 1 µM
CHK2 3 ~63-80 fold PHK, MARK3, GCK, MLK1
CHK1 190 - 245 -

Kinetic studies have established that CCT241533 dihydrochloride acts as an ATP-competitive inhibitor of CHK2. This mechanism involves the compound binding to the ATP-binding pocket of the CHK2 enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The inhibition constant (Ki) for this interaction has been determined to be 1.16 nM. Further analysis has shown that the inhibition is reversible, as preincubation of the compound with the CHK2 enzyme did not alter the enzyme kinetics.

Table 2: Inhibition Kinetics of CCT241533 against CHK2

Parameter Value
Inhibition Type ATP-Competitive
IC50 3 nM
Ki 1.16 nM
Mechanism Reversible

The structural basis for the potent and selective inhibition of CHK2 by CCT241533 has been elucidated through X-ray crystallography. The crystal structure of the human CHK2 kinase domain in complex with CCT241533 was determined at a resolution of 2.3 Å, confirming that the inhibitor occupies the ATP-binding site.

The analysis of the co-crystal structure reveals key molecular interactions:

The inhibitor is positioned between the hydrophobic side chains of valine 234 and leucine (B10760876) 354.

A critical hydrogen bond is formed between the hydroxyl group of the compound's phenol (B47542) moiety and the backbone amide of methionine 304 in the kinase hinge region. This "hinge-binding" interaction is a common feature for many kinase inhibitors.

An intramolecular hydrogen bond is also observed from the same hydroxyl group back to the quinazoline (B50416) core of CCT241533.

These specific hydrophobic and hydrogen-bonding interactions collectively account for the high-affinity binding and potent inhibitory activity of CCT241533 against CHK2.

Downstream Molecular Pathway Modulation by CCT241533 Dihydrochloride

By directly inhibiting the kinase activity of CHK2, CCT241533 dihydrochloride effectively blocks the downstream signaling pathways that are activated in response to DNA damage.

Activation of CHK2 following DNA double-strand breaks involves phosphorylation at key residues, notably Threonine 68 (T68) by ATM kinase, which leads to CHK2 dimerization and subsequent autophosphorylation at sites such as Serine 516 (S516) for full activation. Studies in human tumor cell lines have demonstrated that CCT241533 effectively blocks CHK2 activity in response to DNA damage. This is evidenced by the inhibition of CHK2 autophosphorylation at S516. The inhibition of this crucial activation step prevents the propagation of the DNA damage signal.

Once activated, CHK2 phosphorylates a variety of substrate proteins to orchestrate cellular responses like cell cycle arrest and apoptosis. One such substrate is the p53-regulator HDMX. The functional inhibition of CHK2 in cells by CCT241533 has been confirmed by observing the downstream effects on CHK2 substrates. Specifically, treatment with CCT241533 was shown to inhibit the degradation of HDMX, a known consequence of CHK2 activation. This demonstrates that CCT241533 not only blocks the activation of CHK2 but also prevents the subsequent phosphorylation and regulation of its downstream targets.

Influence on DNA Damage Response (DDR) Signaling Pathways

The cellular response to genotoxic stress is managed by a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.gov This response system identifies DNA lesions, signals their presence, and promotes their repair. cambridge.org The DDR is primarily orchestrated by two distinct kinase signaling cascades: the ATM-Chk2 pathway, activated by DNA double-strand breaks (DSBs), and the ATR-Chk1 pathway, which responds to single-stranded DNA (ssDNA). nih.govcambridge.orgresearchgate.net

CCT 241533 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the ATM-mediated response to DSBs. nih.govnih.govaacrjournals.org Upon activation by ATM, CHK2 phosphorylates a variety of downstream targets involved in cell cycle control, DNA repair, and apoptosis. nih.gov

Research has demonstrated that CCT 241533 effectively blocks CHK2 activity in human tumor cell lines following DNA damage. nih.govnih.govcancertools.org The inhibitory action of the compound has been confirmed through several key biomarkers of CHK2 activity. In response to DNA damage, CHK2 undergoes dimerization and autophosphorylation at multiple sites, including serine 516 (S516), which is a marker of its full activation. nih.gov CCT 241533 has been shown to inhibit this autophosphorylation at S516. nih.govnih.govcancertools.org Furthermore, the hyperphosphorylation of CHK2 leads to a mobility shift on SDS-PAGE, another indicator of its activation, which is also prevented by treatment with CCT 241533. nih.gov

Another downstream effect of CHK2 activation is the phosphorylation of proteins like HDMX, which targets them for degradation. nih.govaacrjournals.org Studies in MCF7 human breast cancer cells showed that etoposide-induced degradation of HDMX was inhibited by CCT 241533 at concentrations of 0.25 μM or higher. nih.govaacrjournals.org

Table 1: Effect of CCT 241533 on Biomarkers of CHK2 Activity in Human Tumor Cell Lines
Cell LineDNA Damaging AgentBiomarkerObserved Effect of CCT 241533Reference
HT-29 (Colon Cancer)EtoposideCHK2 S516 AutophosphorylationInhibited aacrjournals.org
HT-29 (Colon Cancer)EtoposideCHK2 Band ShiftInhibited aacrjournals.org
MCF-7 (Breast Cancer)EtoposideHDMX DegradationInhibited at ≥0.25 μM nih.govaacrjournals.org
HeLa (Cervical Cancer)Olaparib (B1684210)CHK2 S516 AutophosphorylationCompletely Inhibited aacrjournals.org

Interestingly, while CCT 241533 is a potent inhibitor of CHK2, it does not potentiate the cytotoxicity of a range of genotoxic agents in several p53-defective cell lines. nih.govnih.gov Studies involving agents such as bleomycin (B88199), etoposide, SN38, doxorubicin, and mitomycin C did not show enhanced cell killing in the presence of the CHK2 inhibitor. nih.govaacrjournals.orgmdpi.com

In stark contrast, CCT 241533 has been found to significantly potentiate the cytotoxic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.govcaymanchem.com This synergistic relationship was observed with structurally distinct PARP inhibitors, including olaparib and AG14447. nih.govmdpi.com The mechanism underlying this potentiation is directly linked to the inhibition of CHK2. nih.govnih.gov Treatment with a PARP inhibitor alone leads to the induction of a pS516 CHK2 signal, indicating an activation of the CHK2 pathway. nih.govnih.gov CCT 241533 abolishes this activation, suggesting that the potentiation of PARP inhibitor-mediated cell death is a direct consequence of CHK2 inhibition. nih.govnih.govaacrjournals.org The combination of CCT 241533 and olaparib was also shown to enhance apoptosis in HeLa cells. aacrjournals.orgmdpi.com This effect is attributed to the CHK2-mediated inhibition of BRCA1 phosphorylation, leading to an impairment of homologous recombination (HR) repair. mdpi.com

Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT 241533
Cell LinePARP InhibitorEffect of Combination with CCT 241533Reference
HeLa (Cervical Cancer)AG14447Enhanced Sensitivity nih.gov
HT-29 (Colon Cancer)AG14447Enhanced Sensitivity nih.gov
HeLa (Cervical Cancer)OlaparibSignificant Potentiation / Enhanced Apoptosis nih.govaacrjournals.orgmdpi.com

Cellular Effects and Biological Activities of Cct 241533 Dihydrochloride

Impact on Cell Cycle Checkpoint Control

CCT 241533 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response pathway. nih.govselleckchem.com Its inhibitory activity on CHK2 has significant implications for cell cycle checkpoint control, particularly in cells subjected to genotoxic stress.

The cellular response to DNA damage involves a complex network of signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair. nih.gov CHK2 plays a pivotal role in this process, and its inhibition by CCT 241533 directly interferes with these checkpoints. nih.gov In response to double-strand DNA breaks, CHK2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.gov Activated CHK2 then phosphorylates a variety of downstream targets that regulate cell cycle progression, including members of the CDC25 phosphatase family. nih.gov By inhibiting CHK2, CCT 241533 prevents the inhibitory phosphorylation of these phosphatases, thereby disrupting the cell cycle arrest that would typically occur after DNA damage. nih.gov This can be particularly significant in cancer cells with a mutated p53 background, as it may eliminate a key checkpoint contributing to cellular resistance to genotoxic therapies. nih.govnih.gov

CCT 241533 dihydrochloride has been shown to influence DNA repair pathway dynamics, most notably by potentiating the cytotoxic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govmedchemexpress.com While CCT 241533 on its own did not enhance the cytotoxicity of several genotoxic agents, its combination with structurally distinct PARP inhibitors resulted in a significant increase in cell killing. nih.govmedchemexpress.com This potentiation is attributed to the inhibition of CHK2, as PARP inhibitors can induce a CHK2 signal that is subsequently abolished by CCT 241533. nih.govmedchemexpress.com One of the key roles of CHK2 in DNA repair is the promotion of the homologous recombination (HR) pathway through BRCA1. nih.gov By inhibiting CHK2, CCT 241533 may disrupt this repair mechanism, making cells more reliant on other pathways and thus more susceptible to agents like PARP inhibitors. The compound has been observed to block CHK2 activity in human tumor cell lines in response to DNA damage, as evidenced by the inhibition of CHK2 autophosphorylation at serine 516 (S516) and the degradation of the E3 ubiquitin-protein ligase HDMX. nih.govmedchemexpress.commedchemexpress.com

Induction of Cell Death Mechanisms by this compound

The inhibition of CHK2 by this compound can also influence the delicate balance between cell survival and cell death, particularly in the context of DNA damage.

In certain cellular contexts, the combination of CCT 241533 with other agents can lead to an increase in apoptosis. For instance, in HeLa cells, the combination of CCT 241533 with the PARP inhibitor olaparib (B1684210) resulted in an increase in apoptosis, as determined by Annexin V staining. researchgate.net This suggests that by inhibiting a key component of the DNA damage response and repair pathway, CCT 241533 can lower the threshold for inducing programmed cell death in cancer cells when they are challenged with specific types of DNA damaging agents. researchgate.net

Conversely, in some specific non-cancerous cell types, CCT 241533 has been shown to have a protective effect against apoptosis induced by genotoxic stress. Notably, the compound blocks ionizing radiation-induced apoptosis of mouse thymocytes. rndsystems.com This highlights the context-dependent nature of CHK2 inhibition, where in some normal cell types, blocking the CHK2-mediated apoptotic pathway can protect them from the lethal effects of DNA damage.

Effects on Cellular Proliferation and Viability

This compound exhibits direct effects on the proliferation and viability of various human tumor cell lines. The growth inhibitory effects of the compound have been quantified, demonstrating its cytotoxic potential as a single agent. The half-maximal growth inhibitory concentration (GI50) has been determined for several cell lines, indicating varying degrees of sensitivity to the compound.

Cell LineGI50 (μM)
HT-291.7
HeLa2.2
MCF-75.1

These data demonstrate that CCT 241533 can inhibit the proliferation of cancer cells at micromolar concentrations. medchemexpress.commedchemexpress.com The varying GI50 values across different cell lines suggest that the cellular context, including the status of other DNA damage response and cell cycle proteins, may influence the sensitivity to CHK2 inhibition. medchemexpress.commedchemexpress.com

Growth Inhibitory Activity of this compound in Cancer Cell Lines (e.g., HT29, HeLa, MCF7)

CCT241533 dihydrochloride has demonstrated growth inhibitory effects across a range of human tumor cell lines. The cytotoxicity of this compound, measured as the growth inhibitory IC50 (GI50), has been quantified in several cancer cell lines, including HT-29 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The GI50 values, determined by a sulforhodamine B (SRB) assay, indicate the concentration of the compound required to inhibit cell growth by 50%.

In HT-29 colon cancer cells, the GI50 was determined to be 1.7 µM. For HeLa cells, the GI50 was found to be 2.2 µM. The MCF-7 breast cancer cell line exhibited a GI50 of 5.1 µM. These findings establish that CCT241533 can inhibit the proliferation of these cancer cell lines at micromolar concentrations.

Cell LineCancer TypeGI50 (µM)
HT-29Colon Cancer1.7
HeLaCervical Cancer2.2
MCF-7Breast Cancer5.1

This table presents the 50% growth inhibitory concentrations (GI50) of CCT241533 dihydrochloride in three human cancer cell lines.

Synergistic Cellular Potentiation with Other Therapeutic Agents

A significant aspect of the biological activity of CCT241533 dihydrochloride is its ability to potentiate the cytotoxicity of other therapeutic agents, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. Research has shown that CCT241533 significantly enhances the cell-killing effects of two structurally distinct PARP inhibitors. This potentiation is believed to be a result of the inhibition of the checkpoint kinase 2 (CHK2). Treatment with a PARP inhibitor alone leads to the activation of CHK2, and this activation is abolished by the presence of CCT241533.

The ability of CCT241533 to enhance the cytotoxicity of PARP inhibitors has been observed in p53 defective human cancer cells. For instance, in HeLa and HT-29 cells, CCT241533 was shown to potentiate the effects of the PARP inhibitor AG14447. Similarly, it enhanced the growth-delaying effects of olaparib in HeLa cells. The potentiation index (PI), which is the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533, is greater than 1, indicating a synergistic effect.

Conversely, studies have shown that CCT241533 does not potentiate the cytotoxicity of several genotoxic anticancer agents. For example, in combination with agents like bleomycin (B88199), etoposide, or gemcitabine (B846), inhibition of CHK2 activity by CCT241533 did not lead to enhanced drug cytotoxicity. The cytotoxicity of bleomycin in combination with a fixed dose of CCT241533 was investigated in HT-29 and HeLa cells, and no significant potentiation was observed.

Combination AgentEffect with CCT241533Cell Lines
PARP Inhibitors (e.g., Olaparib, AG14447)Synergistic PotentiationHeLa, HT-29
Genotoxic Agents (e.g., Bleomycin, Etoposide)No PotentiationHT-29, HeLa

This table summarizes the synergistic or non-synergistic effects of CCT241533 dihydrochloride in combination with other therapeutic agents.

Preclinical Therapeutic Potential and Combination Strategies Involving Cct 241533 Dihydrochloride

Evaluation in In Vitro Cancer Models

The initial assessment of CCT 241533 dihydrochloride's anticancer properties has been extensively conducted using in vitro models, which utilize human tumor cell lines grown in a laboratory setting. These studies have provided crucial insights into the compound's standalone efficacy and its synergistic effects with other drugs.

Efficacy in Diverse Human Tumor Cell Lines

CCT 241533 has demonstrated cytotoxic effects across a range of human tumor cell lines. The growth inhibitory IC50 (GI50), which represents the concentration of the drug required to inhibit cell growth by 50%, has been determined in several cell lines. For instance, the GI50 for CCT 241533 was found to be 1.7 µM in the HT-29 colon cancer cell line, 2.2 µM in the HeLa cervical cancer cell line, and 5.1 µM in the MCF-7 breast cancer cell line. nih.govsemanticscholar.org

Cell LineCancer TypeCCT 241533 GI50 (µM)
HT-29Colon Carcinoma1.7
HeLaCervical Carcinoma2.2
MCF-7Breast Adenocarcinoma5.1

Potentiation of PARP Inhibitor Cytotoxicity

A significant finding in the preclinical evaluation of CCT 241533 is its ability to enhance the cell-killing effects of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govsemanticscholar.org This potentiation is believed to occur through the inhibition of CHK2, which plays a role in DNA damage repair pathways. By blocking CHK2, CCT 241533 may prevent cancer cells from repairing the DNA damage induced by PARP inhibitors, leading to increased cell death.

Studies have shown that CCT 241533 significantly enhances the cytotoxicity of two structurally distinct PARP inhibitors, olaparib (B1684210) and AG14447, in HeLa and HT-29 cells. nih.govicr.ac.uk The potentiation index (PI), a measure of the synergistic effect, is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT 241533. A PI greater than 1 indicates a synergistic effect.

Cell LinePARP InhibitorGI50 PARP Inhibitor Alone (µM)GI50 PARP Inhibitor + CCT 241533 (µM)Potentiation Index (PI)
HeLaAG144470.0150.0035.0
Olaparib1.50.35.0
HT-29AG144470.0120.0043.0

Investigation of Combination with Other Genotoxic Agents

In contrast to its synergistic relationship with PARP inhibitors, CCT 241533 has not been found to potentiate the cytotoxicity of several other genotoxic agents. nih.govnih.gov Genotoxic agents are compounds that damage DNA and are a common class of chemotherapy drugs.

Investigations combining CCT 241533 with agents such as the topoisomerase II inhibitor etoposide, the radiomimetic agent bleomycin (B88199), and the antimetabolite gemcitabine (B846) have not shown a significant increase in cancer cell killing. nih.gov For example, the GI50 of bleomycin in HT-29 and HeLa cells remained largely unchanged in the presence of CCT 241533. nih.gov Similar outcomes were observed with other genotoxic agents like SN38 (the active metabolite of irinotecan) and mitomycin C. nih.gov

Cell LineGenotoxic AgentGI50 Genotoxic Agent AloneGI50 Genotoxic Agent + CCT 241533Potentiation Index (PI)
HeLaBleomycin30 mU/mL25 mU/mL1.2
Etoposide0.5 µM0.4 µM1.3
HT-29Bleomycin30 mU/mL30 mU/mL1.0
Gemcitabine0.002 µM0.002 µM1.0

Assessment in In Vivo Preclinical Disease Models

Following promising in vitro results, the therapeutic potential of CCT 241533 has been further explored in in vivo models, which involve the use of live animals to more closely mimic the complex biological environment of a human patient.

Studies in Murine Xenograft Models

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, represent a crucial step in preclinical drug development. One study investigated the potential of CCT 241533 to reverse tamoxifen (B1202) resistance in a murine xenograft model of ER-positive breast cancer. The findings from this research indicated that the administration of CCT 241533 could indeed reverse tamoxifen resistance in a dose-dependent manner in this in vivo model. nih.gov This suggests a potential therapeutic application for CCT 241533 in overcoming endocrine therapy resistance in breast cancer.

Evaluation in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of tumor tissue directly from a human patient into an immunodeficient mouse. These models are considered to be more representative of the patient's tumor heterogeneity and microenvironment compared to cell line-derived xenografts. At present, publicly available research specifically detailing the evaluation of CCT 241533 dihydrochloride (B599025) in patient-derived xenograft models has not been identified. Further investigation in these more clinically relevant models would be beneficial to comprehensively understand the therapeutic potential of this compound.

Research in Genetically Engineered Mouse Models (GEMMs) for Pathway Validation

While direct studies utilizing CCT241533 dihydrochloride in genetically engineered mouse models (GEMMs) for the specific purpose of CHK2 pathway validation are not extensively documented in publicly available literature, the compound has been evaluated in other types of in vivo mouse models, providing insights into its physiological effects and target engagement.

One notable study investigated the potential of CCT241533 to overcome tamoxifen resistance in ER-positive breast cancer using a xenograft mouse model. In this preclinical setting, the administration of CCT241533 was shown to reverse tamoxifen resistance in a dose-dependent manner. This research suggests that by inhibiting CHK2, CCT241533 can modulate signaling pathways that contribute to therapeutic resistance in cancer. Although this study did not employ a GEMM specifically designed for pathway validation, it provides crucial in vivo evidence of CCT241533's ability to impact CHK2-related processes and produce a therapeutic effect.

Furthermore, foundational research has established the high plasma protein binding of CCT241533 in mice, a critical pharmacokinetic parameter for designing and interpreting in vivo studies. nih.gov The characterization of CCT241533 as a potent and selective ATP-competitive inhibitor of CHK2 in vitro lays a strong foundation for its use in more complex in vivo systems like GEMMs to dissect the intricacies of the CHK2 signaling pathway. nih.govnih.gov

The broader field of CHK2 research has utilized mouse models to understand the kinase's function. For instance, studies with Chk2-deficient mice have been instrumental in elucidating its role in DNA damage response, p53-mediated apoptosis, and cell cycle arrest. pnas.org These models have demonstrated that while CHK2 is not essential for p53-mediated G1 arrest, it is required for a latent p53-mediated apoptotic response. pnas.org Such findings in genetically defined systems underscore the potential of using pharmacological inhibitors like CCT241533 in GEMMs to further probe and validate the specific downstream effects of CHK2 activity in various physiological and pathological contexts.

Table 1: In Vivo Research Findings for CCT241533

Model SystemResearch FocusKey Findings
Xenograft Mouse Model (ER-Positive Breast Cancer)Overcoming Tamoxifen ResistanceCCT241533 reversed tamoxifen resistance in a dose-dependent manner.
Mouse PharmacokineticsPlasma Protein BindingCCT241533 exhibited 99% plasma protein binding in mice. nih.gov

Exploratory Research in Non-Oncology Disease Models (e.g., fibrosis)

Exploratory research into the therapeutic potential of CHK2 inhibition is beginning to extend beyond oncology, with emerging evidence suggesting a role for this kinase in other pathological conditions, including fibrosis. While specific studies on CCT241533 dihydrochloride in non-oncology disease models are limited, related research provides a strong rationale for its investigation in conditions such as fibrosis.

A key piece of evidence comes from a study on Bmi1-deficiency-induced renal aging and fibrosis. This research demonstrated that the knockout of Chk2 in a mouse model of Bmi1 deficiency mitigated aging-related renal fibrosis. nih.gov The protective effect was associated with the inhibition of epithelial-mesenchymal transition (EMT) in renal tubular epithelial cells. nih.gov This finding directly implicates the CHK2 pathway in the pathogenesis of renal fibrosis and suggests that pharmacological inhibition of CHK2 could be a viable therapeutic strategy.

The therapeutic potential of CHK2 inhibitors is being considered for a range of non-oncological diseases where DNA damage and repair mechanisms play a role. nih.govresearchgate.netdntb.gov.uanih.gov This includes neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and viral infections such as hepatitis C. nih.govresearchgate.netdntb.gov.uanih.gov The rationale in these contexts often involves protecting non-cancerous cells from apoptosis or modulating cellular processes that are hijacked by pathogens. nih.govresearchgate.netdntb.gov.uanih.gov

In the broader context of fibrotic diseases, various kinase inhibitors are being investigated for their therapeutic potential. foxchase.org The development of small-molecule inhibitors targeting pathways involved in fibrosis is an active area of research. foxchase.org Given the evidence from the Chk2 knockout mouse model, there is a compelling case for evaluating selective CHK2 inhibitors like CCT241533 in preclinical models of fibrosis, such as those for idiopathic pulmonary fibrosis (IPF) or liver fibrosis.

Table 2: Rationale for Investigating CCT241533 in Fibrosis

Evidence TypeKey FindingsImplication for CCT241533
Genetic Knockout Study (Renal Fibrosis)Chk2 knockout attenuated aging-related renal fibrosis in Bmi1-deficient mice. nih.govSuggests that pharmacological inhibition of CHK2 with CCT241533 could have anti-fibrotic effects.
General CHK2 Inhibitor ResearchCHK2 inhibitors show potential in various non-oncological diseases involving DNA damage and apoptosis. nih.govresearchgate.netdntb.gov.uanih.govProvides a broader context for exploring CCT241533 in diseases like fibrosis where these processes are relevant.

Mechanisms of Resistance and Sensitivity to Cct 241533 Dihydrochloride

Identification of Intrinsic Resistance Pathways to CHK2 Inhibition

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of a drug without prior exposure. Research has revealed that while CCT241533 is a potent inhibitor of CHK2, its efficacy as a standalone cytotoxic agent or in combination with certain DNA damaging agents is limited in some contexts. nih.govnih.govaacrjournals.org

Studies have demonstrated that CCT241533 dihydrochloride (B599025) does not significantly potentiate the cell-killing effects of a variety of genotoxic agents, such as bleomycin (B88199), etoposide, and mitomycin C, in several cancer cell lines. nih.govaacrjournals.org This lack of synergy suggests the existence of robust, alternative DNA damage response and repair pathways that can compensate for the inhibition of CHK2. The p53 tumor suppressor protein status plays a crucial role in this context. In cancer cells with defective p53, it was initially postulated that inhibiting CHK2 would abrogate a critical cell cycle checkpoint, leading to increased sensitivity to DNA damaging agents. nih.govnih.gov However, experimental evidence indicates that this is not universally the case, highlighting the complexity and redundancy of the DDR network. nih.govaacrjournals.org

The growth inhibitory (GI50) concentrations of CCT241533 in various cancer cell lines further illustrate the varying degrees of intrinsic sensitivity.

Interactive Table 1: Growth Inhibitory (GI50) Concentrations of CCT241533 in Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
HT-29 Colon Carcinoma 1.7
HeLa Cervical Carcinoma 2.2

This table is based on data from studies investigating the cytotoxic effects of CCT241533. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. nih.gov

The data indicates that while CCT241533 can inhibit cell growth at micromolar concentrations, its potency varies across different cancer types, likely reflecting their unique molecular landscapes and reliance on specific DDR pathways.

Characterization of Acquired Resistance Mechanisms to CCT241533 Dihydrochloride

Acquired resistance develops in cancer cells after prolonged exposure to a drug, leading to a diminished therapeutic response. While specific studies on acquired resistance mechanisms to CCT241533 dihydrochloride are not yet extensively reported in the literature, we can extrapolate potential mechanisms based on resistance to other kinase inhibitors and DNA damage response-targeting agents. miami.eduresearchgate.net

Potential mechanisms of acquired resistance to CCT241533 could include:

Target Alteration: Mutations in the CHEK2 gene that alter the drug-binding site could prevent CCT241533 from effectively inhibiting the kinase. This is a common resistance mechanism for other kinase inhibitors. miami.edu

Bypass Pathways: Upregulation of parallel signaling pathways that can compensate for the loss of CHK2 function. For instance, increased activity of the ATR-CHK1 pathway, another critical arm of the DDR, could provide an alternative route for cell cycle arrest and DNA repair.

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, could lower the intracellular concentration of CCT241533 to sub-therapeutic levels.

Altered Drug Metabolism: Changes in the expression or activity of enzymes that metabolize CCT241533 could lead to its inactivation.

Further research, including long-term in vitro evolution studies and analysis of clinical samples from future trials, will be crucial to definitively identify and characterize the mechanisms of acquired resistance to CCT241533 dihydrochloride.

Strategies for Overcoming Resistance through Combinatorial Approaches

To counteract both intrinsic and potential acquired resistance, researchers are exploring combinatorial strategies that pair CCT241533 dihydrochloride with other therapeutic agents. The goal is to create synthetic lethality, a state where the combination of two non-lethal events (inhibition of two different pathways) results in cell death.

Combination with PARP Inhibitors:

A significant breakthrough has been the combination of CCT241533 with Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.govresearchgate.net PARP inhibitors block the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In cells with a compromised ability to repair double-strand breaks (for example, through CHK2 inhibition), the accumulation of DNA damage becomes overwhelming, leading to apoptosis. nih.gov

Studies have shown that CCT241533 significantly potentiates the cytotoxicity of structurally distinct PARP inhibitors, such as olaparib (B1684210) and AG14447, particularly in p53-deficient cancer cells. nih.gov This potentiation is demonstrated by a significant increase in the potentiation index (PI), which measures the enhanced cell-killing effect of the combination compared to the individual agents.

Interactive Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533

Cell Line PARP Inhibitor CCT241533 Combination Potentiation Index (PI)
HeLa AG14447 Yes >1
HT-29 AG14447 Yes >1

This table summarizes findings from potentiation assays where a potentiation index greater than 1 indicates a synergistic effect between CCT241533 and the PARP inhibitor. nih.gov

Reversing Tamoxifen (B1202) Resistance:

Another promising combinatorial strategy involves the use of CCT241533 to overcome resistance to endocrine therapy in breast cancer. In estrogen receptor-positive (ER+) breast cancer, resistance to tamoxifen is a major clinical challenge. Recent research has shown that tamoxifen treatment can induce DNA damage and activate the ATM/CHK2 signaling pathway. researchgate.netmdpi.com This activation can lead to the stabilization of factors that promote tamoxifen resistance. By inhibiting CHK2 with CCT241533, it is possible to destabilize these resistance-mediating factors and resensitize the cancer cells to tamoxifen. mdpi.com In vitro and in vivo studies have demonstrated that CCT241533 can effectively reverse tamoxifen resistance. mdpi.com

Future Directions in Combination Therapies:

The exploration of other combination strategies for CCT241533 is an active area of research. Given the central role of CHK2 in the DNA damage response, there is a strong rationale for combining its inhibition with other modalities, including:

Immunotherapy: The interplay between the DNA damage response and the immune system is increasingly recognized. Combining CHK2 inhibition with immune checkpoint inhibitors could potentially enhance the anti-tumor immune response. nih.govnih.govnih.govmdpi.comdana-farber.orgcancer.gov

Other DNA Damage Response Inhibitors: Targeting multiple nodes within the DDR network, for example by combining CHK2 inhibitors with inhibitors of ATR or DNA-PK, could be a powerful strategy to induce synthetic lethality in a broader range of cancers.

Advanced Methodologies and Future Directions in Cct 241533 Dihydrochloride Research

High-Throughput Screening and Assay Development for CHK2 Inhibitors

The discovery of potent kinase inhibitors like CCT 241533 is underpinned by the development of robust high-throughput screening (HTS) and assay platforms. HTS allows for the rapid assessment of large compound libraries to identify initial "hits" that modulate the activity of a specific target, in this case, the CHK2 kinase.

The process typically begins with the development of a biochemical assay that accurately measures the enzymatic activity of CHK2. This often involves measuring the phosphorylation of a substrate peptide by the kinase. In a high-throughput format, this assay is miniaturized and automated, enabling the screening of thousands of compounds daily. Hits from this primary screen are then subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50 value), and assess their mechanism of inhibition (e.g., ATP-competitive). CCT 241533 was identified as an ATP-competitive inhibitor of CHK2, a detail crucial for its further development. nih.gov

Following biochemical validation, lead compounds are then evaluated in cell-based assays. These assays are designed to determine if the compound can effectively inhibit CHK2 within a cellular context, which involves crossing the cell membrane and engaging the target amidst the complexity of the intracellular environment. The development of such assays was critical in characterizing CCT 241533's ability to block CHK2 activity in human tumor cell lines following DNA damage. medchemexpress.commedchemexpress.com

Application of Advanced Structural Biology Techniques in CCT 241533 Dihydrochloride (B599025) Research

Advanced structural biology techniques have been pivotal in understanding how CCT 241533 interacts with its target. X-ray crystallography, in particular, has provided atomic-level insights into the binding of CCT 241533 to the CHK2 kinase domain. nih.gov

Researchers successfully determined the X-ray crystal structure of CCT 241533 in complex with CHK2, confirming that the inhibitor binds within the ATP-binding pocket of the enzyme. nih.gov This structural data revealed the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for the compound's high potency and selectivity. nih.gov The structure showed key interacting residues surrounding the bound compound and highlighted the relative positions of important structural motifs like the αC helix, glycine-rich loop, DFG motif, and the hinge region. nih.gov This detailed structural information is invaluable, serving as a blueprint for the rational, structure-based design of next-generation inhibitors with improved properties.

Advanced Cellular and Molecular Biology Techniques (e.g., Phosphoproteomics, Transcriptomics)

To understand the cellular impact of CCT 241533, researchers have employed a range of advanced cellular and molecular biology techniques. Western blotting has been used extensively to monitor specific molecular events that signify CHK2 inhibition. Key readouts include the suppression of CHK2 autophosphorylation at serine 516 (S516), a marker of full CHK2 activation, and the prevention of a mobility band-shift of the CHK2 protein on SDS-PAGE gels, which is associated with its hyperphosphorylation. nih.govmedchemexpress.com Furthermore, these studies demonstrated that CCT 241533 could prevent the degradation of HDMX, a downstream target of CHK2, thereby confirming its on-target activity in cells. nih.govnih.gov

While specific large-scale phosphoproteomic or transcriptomic studies focused solely on CCT 241533 are not yet widely published, the techniques used to validate the inhibitor's mechanism are foundational to such analyses. Phosphoproteomics, which uses mass spectrometry to identify and quantify thousands of phosphorylation events across the entire proteome, represents a powerful future direction. mdpi.com Such an approach could globally map the downstream signaling consequences of CCT 241533 treatment, potentially uncovering novel CHK2 substrates and revealing unexpected off-target effects or compensatory signaling pathway activation. nih.govmdpi.com This would provide a more comprehensive understanding of the cellular response to CHK2 inhibition beyond the handful of biomarkers currently studied.

Development of Predictive Biomarkers for CCT 241533 Dihydrochloride Responsiveness

A critical aspect of targeted therapy is the identification of biomarkers that can predict which patients are most likely to respond to a given drug. Research on CCT 241533 has identified several robust pharmacodynamic biomarkers that confirm the drug is hitting its target in cells. These are crucial for clinical development and include the inhibition of CHK2 autophosphorylation at S516 and the stabilization of the CHK2 substrate, HDMX. nih.govaacrjournals.org

Perhaps the most significant finding in the context of predictive biomarkers is the synergistic cytotoxicity observed when CCT 241533 is combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov Studies have shown that CCT 241533 significantly potentiates the cell-killing effects of PARP inhibitors like olaparib (B1684210) and AG14447 in p53-deficient tumor cells. nih.gov The underlying mechanism appears to be the inhibition of CHK2 activation, which is induced by PARP inhibitor treatment. nih.gov This suggests that the combination of CHK2 inhibitors with PARP inhibitors could be a valuable therapeutic strategy. nih.gov Consequently, tumors with deficiencies in DNA repair pathways that render them sensitive to PARP inhibitors (e.g., those with BRCA1 or BRCA2 mutations) may represent a patient population that would derive significant benefit from this combination therapy.

Cell LineCCT 241533 GI50 (µM)PARP InhibitorPotentiation by CCT 241533
HT-291.7AG14447Yes
HeLa2.2AG14447Yes
HeLa2.2OlaparibYes
MCF-75.1Not SpecifiedNot Specified

Data derived from studies on the cellular activity and potentiation effects of CCT 241533. nih.govmedchemexpress.com

Rational Design and Optimization of Novel CHK2 Inhibitors Based on this compound

CCT 241533 itself is a product of structure-based drug design, and its detailed structural and functional characterization provides a strong foundation for the development of new and improved CHK2 inhibitors. nih.gov The X-ray crystal structure of CCT 241533 bound to CHK2 reveals the specific chemical features responsible for its high affinity and selectivity. nih.gov

For instance, the addition of methoxy (B1213986) groups at the solvent-exposed 6- and 7-positions of the quinazoline (B50416) core was found to increase CHK2 potency while maintaining low off-target activity. nih.gov This knowledge allows medicinal chemists to rationally design new molecules with modifications aimed at:

Increasing Potency: Fine-tuning interactions with key residues in the ATP-binding pocket.

Enhancing Selectivity: Modifying the structure to disfavor binding to other kinases, particularly the closely related CHK1. CCT 241533 already demonstrates good selectivity over CHK1. medchemexpress.com

Improving Drug-like Properties: Optimizing characteristics such as solubility, metabolic stability, and oral bioavailability to create candidates suitable for clinical development.

By using CCT 241533 as a chemical scaffold and leveraging the detailed structural information, researchers can pursue a focused and efficient optimization process to generate novel CHK2 inhibitors with superior therapeutic potential. nih.gov

Emerging Research Avenues and Unexplored Therapeutic Applications for CHK2 Inhibition

The research surrounding CCT 241533 has illuminated promising new avenues for the therapeutic application of CHK2 inhibitors. The most prominent of these is the combination with PARP inhibitors for the treatment of cancers with defective DNA repair mechanisms. nih.gov This synthetic lethality approach is a major focus of ongoing cancer research.

Beyond this, selective CHK2 inhibition holds potential in other contexts. While CCT 241533 did not show broad potentiation of traditional genotoxic agents, the role of CHK2 in the DNA damage response suggests that in specific genetic contexts or with particular DNA damaging agents, such combinations could still be effective. nih.govnih.gov

Other potential, though less explored, applications for CHK2 inhibitors include:

Neurodegenerative Diseases: Given the role of DNA damage and repair in the progression of some neurodegenerative conditions, targeting CHK2 could be a novel therapeutic strategy. nih.gov

Infectious Diseases: Some viruses, such as the Hepatitis C virus (HCV), have been shown to rely on host cell CHK2 for their replication, suggesting that CHK2 inhibitors could have antiviral applications. nih.gov

Chemoprotection/Radioprotection: In non-cancerous cells with functional p53, CHK2 inhibition can protect against apoptosis induced by DNA-damaging agents. aacrjournals.orgnih.gov This raises the possibility of using CHK2 inhibitors to mitigate the toxic side effects of chemotherapy and radiation on healthy tissues.

CCT 241533, as a potent and selective tool, will be instrumental in exploring these and other emerging therapeutic hypotheses for CHK2 inhibition.

Q & A

Q. What is the biochemical mechanism of CCT 241533 dihydrochloride as a CHK2 inhibitor, and how does its selectivity compare to other kinases?

this compound acts as a potent ATP-competitive inhibitor of CHK2, with an IC50 of 3 nM and a Ki of 1.16 nM, demonstrating high selectivity over other kinases . Researchers should validate selectivity using kinase profiling assays to confirm minimal cross-reactivity with structurally related kinases (e.g., CHK1). Experimental confirmation via Western blotting for CHK2-specific phosphorylation targets (e.g., BRCA1) in cellular models is critical to distinguish its activity from off-target effects.

Q. What standardized protocols are recommended for in vitro evaluation of CHK2 inhibition using this compound?

Key steps include:

  • Kinase assays : Use recombinant CHK2 enzyme with ATP concentrations reflecting physiological levels (1–10 mM) to assess competitive inhibition .
  • Cellular assays : Treat cells (e.g., MCF-7) with this compound at concentrations near its IC50 (3–30 nM) and quantify CHK2 activity via phosphorylation of downstream targets (e.g., p-BRCA1) .
  • Controls : Include CHK2-deficient cell lines or siRNA-mediated knockdown to confirm on-target effects.

Q. How can researchers ensure the purity and stability of this compound in experimental preparations?

Analytical methods such as HPLC or LC-MS should be employed to verify compound purity (>99%) and detect degradation products. For example, reverse-phase HPLC with UV detection (λ = 254 nm) under gradient elution conditions (acetonitrile/water with 0.1% TFA) can resolve impurities . Batch-specific certificates of analysis (COA) should be referenced for quality control .

Advanced Research Questions

Q. How can conflicting data on CHK2 inhibition efficacy in different cellular models be resolved?

Discrepancies may arise from:

  • Cell line variability : Differences in CHK2 expression levels, genetic backgrounds (e.g., p53 status), or compensatory pathways (e.g., CHK1 activation) .
  • Assay conditions : ATP concentrations in vitro vs. intracellular ATP levels. Validate findings using isogenic cell lines with CHK2 knockout or overexpression.
  • Combinatorial effects : Co-treatment with DNA-damaging agents (e.g., ANI-7, which induces Chk2 activation) may alter inhibitor efficacy .

Q. What experimental strategies minimize off-target effects when studying this compound in vivo?

  • Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align plasma concentrations with target engagement while avoiding saturation of unrelated kinases.
  • Genetic validation : Employ CHK2 conditional knockout models to isolate inhibitor-specific effects.
  • Multi-omics profiling : Transcriptomic or proteomic analyses post-treatment can identify unintended pathway modulation .

Q. How can researchers design studies to explore synergistic effects between this compound and DNA damage-inducing agents?

  • Timing and sequencing : Pre-treat cells with this compound before inducing DNA damage (e.g., via ionizing radiation or ANI-7) to assess checkpoint abrogation .
  • Endpoint selection : Measure synergistic apoptosis (via caspase-3 activation) or cell cycle arrest (flow cytometry for S-phase accumulation) .
  • Mechanistic depth : Combine CHK2 inhibition with ATM/ATR inhibitors to dissect crosstalk in DNA damage response pathways.

Q. What methodologies address reproducibility challenges in CHK2 inhibition studies?

  • Detailed supplementary data : Include raw kinase assay curves, cell viability dose-response curves, and statistical analyses (e.g., IC50 curve fitting) .
  • Open protocols : Share compound preparation methods (e.g., stock solution stability in DMSO) and instrument settings (e.g., HPLC gradients) .

Data Analysis and Reporting

Q. How should researchers handle contradictory findings regarding this compound’s role in cell survival vs. apoptosis?

Context-dependent outcomes may stem from:

  • Cell type-specific signaling : Tumor cells with defective G1 checkpoints (e.g., p53-null) may undergo apoptosis, while others arrest in S-phase .
  • Cross-talk with other pathways : Concurrent inhibition of survival pathways (e.g., PI3K/AKT) may shift the balance toward apoptosis. Meta-analyses of published datasets can identify confounding variables .

Q. What analytical frameworks are recommended for integrating CHK2 inhibition data into predictive models?

  • Systems pharmacology : Build kinetic models incorporating CHK2 activation kinetics, inhibitor binding rates, and downstream effector dynamics.
  • Machine learning : Train classifiers on transcriptomic data from treated vs. untreated cells to predict response biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.